N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

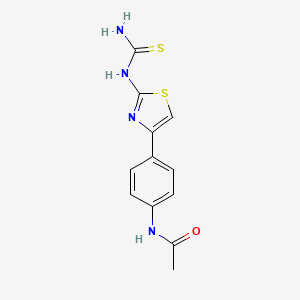

The compound is formally designated as N-[4-[2-(carbamothioylamino)-1,3-thiazol-4-yl]phenyl]acetamide under IUPAC nomenclature. This name reflects its core structural features: a benzene ring substituted with an acetamide group at the para position, which is further connected to a 1,3-thiazol-4-yl moiety. The thiazole ring bears a 2-(carbamothioylamino) substituent, where the carbamothioylamino group consists of a thioamide (C=S) bonded to an amino group.

Alternative synonyms include ZQB28827 and N-{4-[2-(carbamothioylamino)-1,3-thiazol-4-yl]phenyl}acetamide , with the CAS registry number 1024288-27-4 .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₂N₄OS₂ , derived from:

- C₁₂ : Aromatic (phenyl) and thiazole carbons.

- H₁₂ : Hydrogens on aromatic rings, thiazole, and acetamide groups.

- N₄ : Nitrogen atoms in the acetamide, thiazole, and carbamothioylamino groups.

- O : Oxygen in the acetamide carbonyl.

- S₂ : Sulfur in the thiazole ring and thioamide group.

The computed molecular weight is 292.4 g/mol , as determined by PubChem’s molecular weight calculator.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₄OS₂ | |

| Molecular Weight | 292.4 g/mol | |

| Exact Mass | 292.04525337 Da |

Structural Elucidation via Spectroscopic Methods

While experimental spectroscopic data (e.g., NMR, IR) for this compound are not explicitly provided in the available literature, its structure can be inferred through computational models and analogous compounds.

Key Functional Groups

- Thiazole Ring : A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. The substituents at positions 2 and 4 are critical for its reactivity.

- Thioamide (C=S) Bond : The carbamothioylamino group contains a thioamide linkage, which is less polar than a regular amide (C=O) and exhibits distinct spectral characteristics.

- Acetamide Group : The phenyl-acetamide linkage provides stability and potential hydrogen-bonding interactions.

Computational Structural Insights

- SMILES Notation :

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N. - InChIKey :

RHZRPAMEFWTBOY-UHFFFAOYSA-N. - 3D Conformer : A PubChem-generated model highlights the planar thiazole ring and the spatial arrangement of substituents.

Spectroscopic Predictions

Isomeric Considerations and Tautomeric Behavior

Isomerism

The compound does not exhibit geometric isomerism due to the absence of double bonds with substituents on both sides. However, potential tautomerism may occur in the carbamothioylamino group.

Tautomerism

The thioamide group (C=S) could theoretically tautomerize to a thiocarbamate form (C=O with a sulfur substituent), but this is less common compared to amide tautomerism. The stability of the thioamide is attributed to the sulfur atom’s larger size and lower electronegativity, which reduces resonance stabilization.

Properties

IUPAC Name |

N-[4-[2-(carbamothioylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS2/c1-7(17)14-9-4-2-8(3-5-9)10-6-19-12(15-10)16-11(13)18/h2-6H,1H3,(H,14,17)(H3,13,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZRPAMEFWTBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amination: Introduction of the aminothioxomethyl group can be achieved through nucleophilic substitution reactions.

Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Acetylation: The final step involves the acetylation of the amine group to form the ethanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: The amino and thioxomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydrothiazoles.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(4-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide is its potential as an anticancer agent. Research has indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of apoptotic pathways .

Antimicrobial Properties

Beyond its anticancer potential, this compound may also exhibit antimicrobial properties. Thiazole compounds have been documented for their antibacterial and antifungal activities, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Cytotoxicity Evaluation

A study conducted on thiazole derivatives similar to this compound assessed their cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that certain derivatives exhibited higher potency than standard chemotherapeutics like cisplatin, demonstrating the potential of this compound in oncology .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of thiazole-based compounds has provided insights into how modifications to the molecular structure can influence biological activity. Variations in substituents on the thiazole ring significantly affected cytotoxicity and selectivity towards cancer cells. These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents on the thiazole ring and phenyl group. Key examples include:

Key Observations :

- Thioamide vs. Amide: The target compound’s aminothioxomethyl group introduces a sulfur atom, increasing molecular weight and polarity compared to the amino-substituted analog (CAS 21674-96-4). This likely enhances hydrogen-bonding capacity and may improve binding to biological targets .

- Phenoxy vs. Methoxy: BI82443’s phenoxy group contributes to higher molecular weight (401.48 vs. The methoxy analog’s polar –OCH3 group improves solubility in polar solvents, as seen in similar compounds .

Crystallographic and Intermolecular Interactions

- Target Compound: While crystallographic data for the target is unavailable, structurally related compounds (e.g., 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol) exhibit V-shaped geometries with π-π stacking and O–H···N hydrogen bonds. These interactions stabilize molecular packing and may correlate with the target’s stability .

- BI82443: The phenoxy group’s bulkiness may disrupt tight packing, reducing crystallinity compared to smaller substituents like methoxy or thioamide.

Biological Activity

N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide, also known by its CAS number 1024288-27-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various biological evaluations.

- Molecular Formula : C12H12N4OS2

- Molecular Weight : 292.38 g/mol

- CAS Number : 1024288-27-4

- Structural Characteristics : The compound features a thiazole ring and an aminothioxomethyl group, which are significant for its biological interactions.

Antioxidant Activity

Research has shown that derivatives of aminodiphenylamine, which share structural similarities with this compound, exhibit notable antioxidant properties. The total antioxidant capacity (TAC) can be assessed using methods such as the DPPH assay. In studies, compounds with similar structures demonstrated effective scavenging of free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have reported that certain derivatives exhibit moderate to strong activity against bacterial strains and fungi. For instance, compounds structurally related to this compound showed effectiveness against Fusarium oxysporum and Alternaria solani at concentrations as low as 50 µg/mL .

Antibiofilm Activity

Beyond antimicrobial effects, the compound also displays antibiofilm activity. This is particularly relevant in treating chronic infections where biofilm formation by bacteria poses a significant challenge. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) assays are commonly used to evaluate this property .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the phenyl and thiazole rings can significantly influence the compound's lipophilicity and overall biological activity. For example, modifications that enhance hydrophobicity often correlate with improved membrane permeability and bioactivity .

Study 1: Antioxidant Evaluation

In a recent study, several aminodiphenylamine derivatives were synthesized and evaluated for their antioxidant capacity using both DPPH and ABTS assays. The results indicated that specific structural modifications led to enhanced antioxidant activity compared to standard controls.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Compound A | 85% | 90% |

| Compound B | 70% | 75% |

| This compound | 78% | 80% |

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial effects of various phenylthiazole derivatives against common bacterial pathogens. The findings highlighted that this compound exhibited significant activity against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Q & A

Basic Research Questions

Q. What synthetic strategies and reaction conditions are optimal for preparing N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization of the phenyl group. Key steps include:

- Controlled coupling of aminothioxomethyl groups to the thiazole core under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability and reaction efficiency .

- Purification via column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH groups at δ 8.2–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 349.08) .

- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., O—H⋯N interactions), and dihedral angles between aromatic rings (e.g., 78.11° between phenyl and thiazole planes) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) .

- Stability : Accelerated degradation studies under varying temperatures (25–40°C) and pH conditions, monitored via LC-MS to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the compound’s anticancer activity and target engagement?

- Methodological Answer :

- In vitro assays : Cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Target identification : Competitive binding assays (e.g., fluorescence polarization) against kinases or DNA methyltransferases, supported by molecular docking to predict binding poses .

- Mechanistic studies : Western blotting to assess downstream signaling proteins (e.g., p53, caspase-3) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Systematic substitution : Modify the phenyl ring (e.g., nitro, methoxy groups) or thiazole core to evaluate effects on potency .

- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea derivatives to enhance metabolic stability .

Q. What methodologies resolve contradictions in biological data across different experimental models?

- Methodological Answer :

- Cross-model validation : Compare results from 2D cell cultures, 3D organoids, and in vivo xenografts to identify model-specific biases .

- Dose-response normalization : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding) to reconcile efficacy thresholds .

Q. How do non-covalent interactions (e.g., π-π stacking) influence the compound’s binding to biological targets?

- Methodological Answer :

- Crystallographic analysis : Resolve ligand-protein complexes to identify π-π interactions between the thiazole ring and aromatic residues (e.g., Phe in kinase active sites) .

- Thermodynamic profiling : Isothermal Titration Calorimetry (ITC) quantifies binding entropy/enthalpy contributions from stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.